
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate is a chemical compound with the molecular formula C7H10KNO3 and a molecular weight of 195.26 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a potassium ion and an aminoacetate group.
Vorbereitungsmethoden
The synthesis of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves several steps. One common synthetic route includes the reaction of 4-oxopent-2-en-2-ylamine with potassium hydroxide in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate can be compared with other similar compounds, such as:
Potassium;2-(4-oxopent-2-en-2-ylamino)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Sodium;2-(4-oxopent-2-en-2-ylamino)acetate: Similar to the potassium compound but with a sodium ion.
Potassium;2-(4-oxopent-2-en-2-ylamino)butanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific structure and the presence of the potassium ion, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H10KNO3 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
potassium;2-(4-oxopent-2-en-2-ylamino)acetate |
InChI |
InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
TYBXZQSCSNARCE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CC(=O)C)NCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


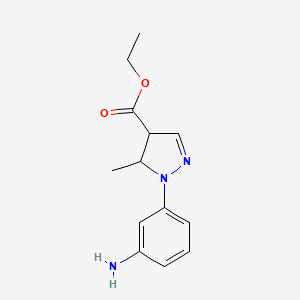

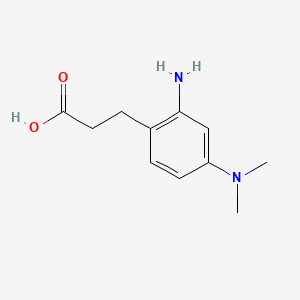
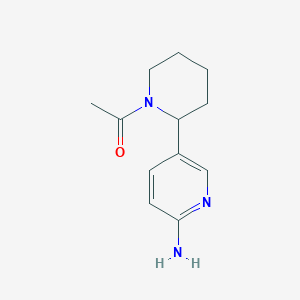
![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
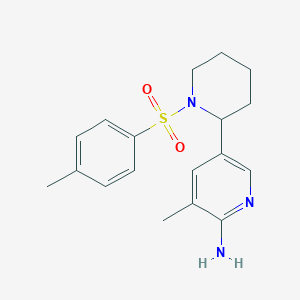



![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
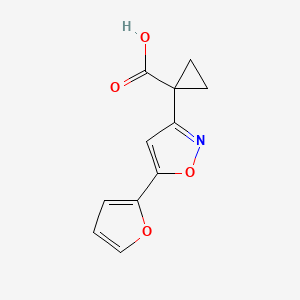

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

